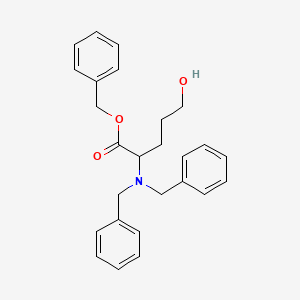

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate

説明

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, which is further substituted with two benzyl groups and a hydroxypentanoate moiety

特性

分子式 |

C26H29NO3 |

|---|---|

分子量 |

403.5 g/mol |

IUPAC名 |

benzyl 2-(dibenzylamino)-5-hydroxypentanoate |

InChI |

InChI=1S/C26H29NO3/c28-18-10-17-25(26(29)30-21-24-15-8-3-9-16-24)27(19-22-11-4-1-5-12-22)20-23-13-6-2-7-14-23/h1-9,11-16,25,28H,10,17-21H2 |

InChIキー |

FLHNNBIEYWIONI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)C(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate typically involves the reaction of benzylamine with benzyl bromide under basic conditions to form dibenzylamine. This intermediate is then reacted with 5-hydroxypentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Benzyl bromide, NaH, Ag2O

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of alcohols

Substitution: Formation of substituted benzyl derivatives

科学的研究の応用

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

- Benzyl 2-(dibenzylamino)propanoate

- Benzyl 2-(dibenzylamino)-3-phenylpropanoate

- Benzyl 2-(dibenzylamino)-4-methylpentanoate

Uniqueness

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxypentanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

Benzyl 2-(dibenzylamino)-5-hydroxypentanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on recent research findings.

Synthesis

The synthesis of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate typically involves multi-step organic reactions. The compound can be derived from precursors that contain dibenzylamine and hydroxypentanoic acid derivatives. The general synthetic route includes:

- Formation of the Hydroxypentanoate : Starting from pentanoic acid, hydroxylation is performed to introduce the hydroxyl group.

- N-Alkylation : Dibenzylamine is then reacted with the hydroxypentanoate to form the target compound through N-alkylation.

- Purification : The final product is purified using chromatography techniques.

This synthesis pathway allows for the modification of functional groups, which can enhance biological activity.

Antiparasitic Activity

Recent studies have evaluated the antiparasitic properties of related compounds, particularly against Leishmania amazonensis. For instance, a compound structurally similar to Benzyl 2-(dibenzylamino)-5-hydroxypentanoate exhibited moderate activity with an IC50 value of 91.1 µM against the promastigote form of L. amazonensis . This indicates a potential for further exploration in treating leishmaniasis.

Cytotoxicity

While specific cytotoxicity tests for Benzyl 2-(dibenzylamino)-5-hydroxypentanoate have not been extensively documented, related compounds have shown varying degrees of cytotoxicity. For example, compounds with similar structural motifs have been assessed for their safety profiles in vitro, demonstrating a need for careful evaluation when considering therapeutic applications.

The biological activity of Benzyl 2-(dibenzylamino)-5-hydroxypentanoate may be attributed to its ability to interfere with cellular processes in target organisms. The presence of the dibenzylamino group is hypothesized to enhance interaction with biological membranes or specific receptors, leading to altered cellular responses.

Case Study 1: Antileishmanial Activity

A recent study focused on a series of amidoxime derivatives similar to Benzyl 2-(dibenzylamino)-5-hydroxypentanoate, evaluating their effectiveness against Leishmania spp. The study highlighted that modifications in the chemical structure could significantly influence both efficacy and selectivity towards parasitic targets .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships has shown that variations in substituents on the benzene ring and hydroxypentanoate chain can lead to enhanced biological activities. For instance, substituents that increase lipophilicity often correlate with improved membrane permeability and bioavailability .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。